molecular formula C25H24N4O2 B2543826 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 940987-14-4

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2543826
CAS No.: 940987-14-4
M. Wt: 412.493
InChI Key: SAUPUMGJLDRCSY-VAWYXSNFSA-N
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Description

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a central 1,3-oxazole core substituted with a piperazinyl group, a carbonitrile moiety, and a conjugated (E)-ethenyl linkage. The piperazine ring is further modified with a 2-methylbenzoyl group, while the ethenyl substituent carries a 4-methylphenyl group.

Properties

IUPAC Name

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-18-7-9-20(10-8-18)11-12-23-27-22(17-26)25(31-23)29-15-13-28(14-16-29)24(30)21-6-4-3-5-19(21)2/h3-12H,13-16H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUPUMGJLDRCSY-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the piperazine and oxazole rings, followed by the introduction of the aromatic substituents. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Compound Benzoyl Substituent Oxazole Substituent Ethenyl Substituent Notable Features Reference
Target Compound 2-methyl 4-cyano (E)-4-methylphenyl Enhanced lipophilicity from methyl groups -
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 4-fluoro 4-cyano 4-fluorophenyl (non-ethenyl) Electron-withdrawing fluorine atoms; rigid phenyl linkage
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-fluoro 4-cyano (E)-4-fluorophenyl Conjugated ethenyl system with fluorine substitution
5-[4-(4-Fluorobenzoyl)-1-piperazinyl]-2-phenyl-1,3-oxazole-4-carbonitrile 4-fluoro 4-cyano Phenyl (non-ethenyl) Simplified structure lacking ethenyl conjugation

Electronic and Steric Effects

  • In contrast, 4-fluorobenzoyl analogs (e.g., ) exhibit electron-withdrawing properties, which may alter charge distribution and hydrogen-bonding capacity.
  • Ethenyl vs. Non-conjugated phenyl analogs (e.g., ) lack this extended π-system, reducing planarity and possibly bioavailability.
  • Substituent Position :
    • The 4-methylphenyl group on the target’s ethenyl moiety increases lipophilicity compared to the 4-fluorophenyl group in , which may affect membrane permeability and metabolic stability.

Physicochemical and Pharmacological Implications

  • Lipophilicity :
    • The target’s methyl groups likely increase logP compared to fluorinated analogs, favoring passive diffusion across biological membranes.
  • Bioisosteric Potential: Fluorine atoms in may serve as bioisosteres for hydroxyl or methyl groups, altering target affinity or metabolic pathways.
  • Thermal Stability :
    • Melting points for related pyrazole-carbonitrile derivatives range from 198–200°C (), suggesting that the target compound may exhibit similar thermal stability due to its rigid heterocyclic core.

Biological Activity

5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the preparation of intermediates such as 2-methylbenzoyl chloride and piperazine. The final product is formed through a series of reactions that include cyclization and acylation processes. Key reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine under controlled temperatures.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. This compound may modulate enzyme activities or bind to specific receptors, influencing cellular signaling pathways. Research indicates that it may exhibit:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar oxazole derivatives:

Compound NameStructureBiological Activity
5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazoleStructureModerate anticancer activity
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazoleStructureAntimicrobial effects
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazoleStructureNeuroleptic activity

Study 1: Neuroleptic Activity

A series of related compounds were synthesized and tested for neuroleptic activity in animal models. The results indicated that compounds similar to 5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibited significant neuroleptic effects with reduced extrapyramidal side effects compared to traditional antipsychotics .

Study 2: Anticancer Properties

Research conducted on the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The compound demonstrated a dose-dependent inhibition of cell growth in pancreatic cancer cell lines, suggesting a potential role as an anticancer agent .

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